2-(Trifluoromethyl)-1,3-benzoxazole-5-carboxylic acid
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Overview
Description
2-(Trifluoromethyl)-1,3-benzoxazole-5-carboxylic acid is an organic compound that features a trifluoromethyl group attached to a benzoxazole ring
Scientific Research Applications
Fluorescent Probe Sensing
2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, a derivative of 2-(Trifluoromethyl)-1,3-benzoxazole-5-carboxylic acid, is used as a fluorescent probe for sensing magnesium and zinc cations. This compound exhibits high sensitivity to pH changes, particularly in the pH 7-8 range, leading to a significant enhancement in fluorescence under basic conditions. The high acidity of the fluorophenol moiety is attributed to its sensitivity to pH and selectivity in metal cations detection (Tanaka et al., 2001).
Synthesis of Biologically Active Compounds
5-Amino-1,2,3-triazole-4-carboxylic acid, another related molecule, is utilized for the preparation of peptidomimetics and biologically active compounds based on the triazole scaffold. This compound's chemistry is influenced by the possibility of undergoing the Dimroth rearrangement, and a protocol has been developed to overcome this problem using ruthenium-catalyzed cycloaddition (Ferrini et al., 2015).
Supramolecular and Coordination Chemistry
The research on 1,2,3-triazoles, related to the benzoxazole compound, has led to diverse applications in supramolecular and coordination chemistry. These compounds are known for their unique combination of easy accessibility and diverse supramolecular interactions, enabling applications in anion recognition, catalysis, and photochemistry. The nitrogen-rich triazole features enable complexation of anions by hydrogen and halogen bonding (Schulze & Schubert, 2014).
Synthesis of Benzothiazoles and Benzoxazoles
A facile synthetic method has been described for benzothiazoles and benzoxazoles using Samarium(III) triflate as a catalyst. This method, applicable to various substituted aromatic carboxylic acids, offers advantages such as short reaction times, aqueous reaction media, and easy work-up. The catalysts can be recovered and reused without significant efficiency loss (Gorepatil et al., 2015).
Synthesis of Antifungal Agents
This compound derivatives have been synthesized and evaluated for antifungal activity. Some of these compounds have been found to be equipotent against Candida albicans when compared with fluconazole, indicating their potential as antifungal agents (Nikalje et al., 2015).
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions . Another approach is the radical trifluoromethylation of carbon-centered radical intermediates .
Industrial Production Methods
Industrial production methods for this compound may involve high-temperature vapor-phase reactions with transition metal-based catalysts, such as iron fluoride . These methods are designed to optimize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-1,3-benzoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Properties
IUPAC Name |
2-(trifluoromethyl)-1,3-benzoxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO3/c10-9(11,12)8-13-5-3-4(7(14)15)1-2-6(5)16-8/h1-3H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQKTZKJWJTXGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=C(O2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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